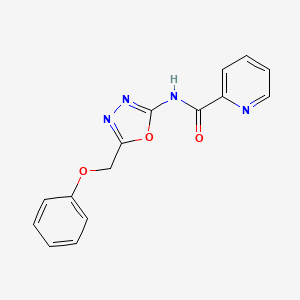

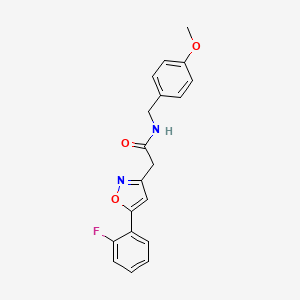

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

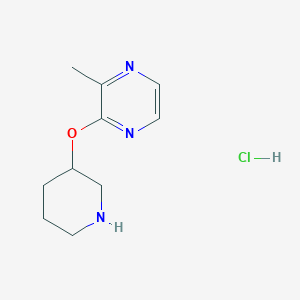

“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” is a chemical compound with the linear formula C18H28N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is a simplified derivative of Albendazole and has shown anthelmintic properties against the nematode Toxocara canis .

Molecular Structure Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed physical and chemical properties analysis is not available in the retrieved sources.Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,3-triazole moiety within N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide plays a crucial role in its biological activity. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers explore derivatives of this compound for their potential as novel drugs, especially in areas such as antimicrobial agents, antitumor drugs, and enzyme inhibitors .

Click Chemistry and Synthetic Routes

1,2,3-Triazoles are synthesized through click chemistry, which offers straightforward and high-yielding methods for producing substituted derivatives. The cycloaddition of aryl azides and substituted nitriles containing an active methylene group is a common approach. Additionally, reactions involving diazo compounds, carbodiimides, amines, enolizable ketones, and alkynes lead to diverse 1,2,3-triazole derivatives .

Bioconjugation and Targeted Delivery

Functionalized 1,2,3-triazoles serve as versatile linkers for bioconjugation. Researchers can attach biomolecules (e.g., antibodies, peptides) to the triazole scaffold, enabling targeted drug delivery or imaging. The stability and biocompatibility of these linkers are critical for successful applications.

Future Directions

The results of a study demonstrate that the molecular simplification of Albendazole to give “N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . Infections caused by parasitic helminths have enormous health, social, and economic impacts worldwide. The treatment and control of these diseases have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .

properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSGLXFTKNKRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)